N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide: is a compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles.
Dehydrogenative Coupling: Low loadings of Ru3(CO)12 and a NHC-diphosphine ligand catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.
Industrial Production Methods: Industrial production often involves scalable methods such as the condensation of 1,3-diketones with hydrazine, followed by further functionalization to introduce the benzyl and carboxamide groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with metal catalysts.
Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Aryl halides, copper powder, and ligands like KOtBu.
Major Products:
Oxidation: Various oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- Pyrazole derivatives, including N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, often target enzymes like CDKs, inhibiting their activity and thereby affecting cell proliferation .
- The compound’s mechanism involves binding to the active site of the enzyme, disrupting its function and leading to antiproliferative effects .
Comparison with Similar Compounds
Celecoxib: A well-known pyrazole derivative used as an anti-inflammatory drug.
Rimonabant: Another pyrazole derivative with applications in obesity treatment.
Uniqueness:
- N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the benzyl and carboxamide groups, which may confer distinct biological activities and binding affinities compared to other pyrazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable target for further study and application in chemistry, biology, medicine, and industry.
Properties
CAS No. |
141545-17-7 |
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Molecular Formula |
C23H19N3O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c27-23(24-16-18-10-4-1-5-11-18)21-17-26(20-14-8-3-9-15-20)25-22(21)19-12-6-2-7-13-19/h1-15,17H,16H2,(H,24,27) |
InChI Key |
XYWLPVLNMMFNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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